molecular formula C9H14N2O B13086739 2'H-Spiro[bicyclo[2.2.1]heptane-2,3'-[1,4]oxazole]-5'-amine

2'H-Spiro[bicyclo[2.2.1]heptane-2,3'-[1,4]oxazole]-5'-amine

Cat. No.: B13086739
M. Wt: 166.22 g/mol
InChI Key: PLEXTNXPFNWAMK-UHFFFAOYSA-N
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Description

2’H-Spiro[bicyclo[221]heptane-2,3’-[1,4]oxazole]-5’-amine is a complex organic compound featuring a spiro linkage between a bicyclic heptane and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’H-Spiro[bicyclo[2.2.1]heptane-2,3’-[1,4]oxazole]-5’-amine typically involves a multi-step process. One common method is the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile to form the bicyclic heptane structure

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of high-yielding reactions, efficient catalysts, and scalable purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2’H-Spiro[bicyclo[2.2.1]heptane-2,3’-[1,4]oxazole]-5’-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the bicyclic structure.

    Substitution: Various substitution reactions can introduce different substituents on the oxazole or bicyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazole derivatives.

Scientific Research Applications

2’H-Spiro[bicyclo[2.2.1]heptane-2,3’-[1,4]oxazole]-5’-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 2’H-Spiro[bicyclo[2.2.1]heptane-2,3’-[1,4]oxazole]-5’-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro linkage and the oxazole ring play crucial roles in binding to these targets, influencing biological pathways and eliciting specific responses.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic heptane structure but differ in the functional groups attached.

    Oxazole derivatives: Compounds with the oxazole ring but different substituents or linkages.

Uniqueness

2’H-Spiro[bicyclo[2.2.1]heptane-2,3’-[1,4]oxazole]-5’-amine is unique due to its spiro linkage, which imparts distinct structural and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

spiro[5H-1,3-oxazole-4,2'-bicyclo[2.2.1]heptane]-2-amine

InChI

InChI=1S/C9H14N2O/c10-8-11-9(5-12-8)4-6-1-2-7(9)3-6/h6-7H,1-5H2,(H2,10,11)

InChI Key

PLEXTNXPFNWAMK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC23COC(=N3)N

Origin of Product

United States

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